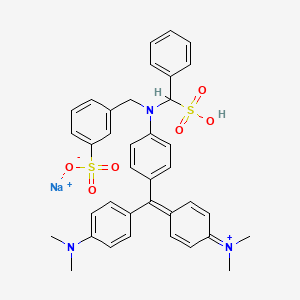

Hydrogen (4-((4-(bis(3-sulphonatobenzyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium, sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Violet acide 21 est un colorant synthétique appartenant à la classe des colorants triphénylméthanes. Il est principalement utilisé dans l'industrie textile pour la teinture des tissus protéiques tels que la soie et la laine. Le composé est connu pour sa couleur violette vibrante et sa capacité à se lier efficacement aux tissus, offrant d'excellentes propriétés de solidité à la lumière.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du Violet acide 21 implique généralement la condensation de la diméthylaniline avec le benzaldéhyde en présence d'un catalyseur acide. La réaction se déroule via la formation d'un composé leuco, qui est ensuite oxydé pour former le colorant final.

Méthodes de production industrielle : Dans les milieux industriels, la production du Violet acide 21 implique des procédés par lots à grande échelle. Le mélange réactionnel est chauffé sous conditions contrôlées, et le produit est purifié par cristallisation et filtration. Le produit final est ensuite séché et broyé en une poudre fine pour une utilisation dans les applications de teinture.

Types de réactions :

Oxydation : Le Violet acide 21 peut subir des réactions d'oxydation, conduisant à la formation de divers produits de dégradation.

Réduction : Le colorant peut être réduit à sa forme leuco, qui est incolore et peut être réoxydée pour régénérer le colorant d'origine.

Substitution : Le Violet acide 21 peut participer à des réactions de substitution, où l'un de ses groupes fonctionnels est remplacé par un autre groupe.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le dithionite de sodium sont utilisés pour convertir le colorant en sa forme leuco.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés :

Oxydation : Produits de dégradation tels que les acides carboxyliques et les aldéhydes.

Réduction : Leuco Violet acide 21.

Substitution : Dérivés substitués du Violet acide 21 avec des groupes fonctionnels modifiés.

Applications De Recherche Scientifique

Le Violet acide 21 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme indicateur de pH et dans diverses techniques analytiques.

Biologie : Employé dans les techniques de coloration pour visualiser les structures cellulaires.

Médecine : Etudié pour ses propriétés antimicrobiennes potentielles.

Industrie : Largement utilisé dans l'industrie textile pour la teinture des tissus, ainsi que dans la production d'encres et de peintures colorées.

5. Mécanisme d'action

Le mécanisme d'action du Violet acide 21 implique sa capacité à se lier à des cibles moléculaires spécifiques par le biais d'interactions ioniques et de liaisons hydrogène. Dans les systèmes biologiques, le colorant peut interagir avec des composants cellulaires tels que les protéines et les acides nucléiques, conduisant à des modifications de leur structure et de leur fonction. Les propriétés antimicrobiennes du colorant sont attribuées à sa capacité à perturber les membranes cellulaires des micro-organismes, conduisant à la mort cellulaire.

Composés similaires :

Violet acide 17 : Un autre colorant triphénylméthane avec des applications similaires dans l'industrie textile.

Fuchsine acide : Un colorant magenta acide utilisé en histologie et en microbiologie.

Fluorophores violets brillants : Une classe de composés fluorescents ultra-brillants utilisés dans les expériences d'immunofluorescence.

Unicité du Violet acide 21 : Le Violet acide 21 est unique en raison de sa nuance spécifique de violet et de ses excellentes propriétés de solidité à la lumière. Il est également connu pour sa polyvalence dans diverses applications, allant de la teinture textile à la recherche scientifique.

Mécanisme D'action

The mechanism of action of Acid Violet 21 involves its ability to bind to specific molecular targets through ionic and hydrogen bonding interactions. In biological systems, the dye can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. The dye’s antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death.

Comparaison Avec Des Composés Similaires

Acid Violet 17: Another triphenylmethane dye with similar applications in the textile industry.

Acid Fuchsin: An acidic magenta dye used in histology and microbiology.

Brilliant Violet Fluorophores: A class of ultra-bright fluorescent compounds used in immunofluorescence experiments.

Uniqueness of Acid Violet 21: Acid Violet 21 is unique due to its specific shade of violet and its excellent colorfastness properties. It is also known for its versatility in various applications, ranging from textile dyeing to scientific research.

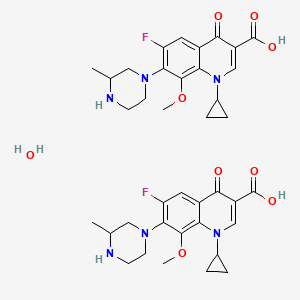

Propriétés

Numéro CAS |

5905-37-3 |

|---|---|

Formule moléculaire |

C37H37N3NaO6S2+ |

Poids moléculaire |

706.8 g/mol |

Nom IUPAC |

sodium;3-[[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-N-[phenyl(sulfo)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H37N3O6S2.Na/c1-38(2)32-19-13-28(14-20-32)36(29-15-21-33(22-16-29)39(3)4)30-17-23-34(24-18-30)40(26-27-9-8-12-35(25-27)47(41,42)43)37(48(44,45)46)31-10-6-5-7-11-31;/h5-25,37H,26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1 |

Clé InChI |

BHLQHSZTZRFXNY-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC(=CC=C4)S(=O)(=O)[O-])C(C5=CC=CC=C5)S(=O)(=O)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.